molecular formula C14H14N4O2S B2480758 N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203362-26-8

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2480758
CAS No.: 1203362-26-8
M. Wt: 302.35
InChI Key: PAOHORUHDIMYHO-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a 6-methoxy-substituted benzothiazole core linked to a 1,4-dimethylpyrazole carboxamide moiety. The benzothiazole group is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the pyrazole ring contributes to hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHORUHDIMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-methoxy-2-aminobenzothiazole with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under suitable conditions to form the desired product . The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy-substituted benzothiazole core undergoes regioselective oxidation under controlled conditions:

Reaction TypeConditionsReagentsProductsReference
Thiazole Ring Oxidation 0–20°C, 1 h in DMSO2-Iodoxybenzoic acid (IBX)Formation of sulfoxide derivatives
Pyrazole Methyl Oxidation 55–60°C in DMF/POCl₃Vilsmeier-Haack reagentAldehyde-functionalized pyrazole

Key findings:

  • IBX selectively oxidizes the benzothiazole sulfur atom without affecting the pyrazole ring, enabling sulfoxide formation for enhanced hydrogen-bonding capabilities .

  • The Vilsmeier-Haack reaction converts the 1,4-dimethyl group on the pyrazole to a formyl group, critical for subsequent condensation reactions .

Hydrolysis and Functional Group Interconversion

The carboxamide linkage exhibits pH-dependent stability:

Reaction TypeConditionsReagentsProductsReference
Acidic Hydrolysis 6M HCl, reflux (12 h)Hydrochloric acidCarboxylic acid + 2-aminobenzothiazole
Basic Hydrolysis 2M NaOH, 80°C (8 h)Sodium hydroxideSodium carboxylate + thiazole amine

Mechanistic insights:

  • Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with acidic conditions favoring benzothiazole amine formation (yield: 72–78%).

  • Alkaline conditions stabilize the carboxylate intermediate, enabling downstream derivatization for salt formation.

Cross-Coupling Reactions

The 2-position of the benzothiazole participates in palladium-catalyzed couplings:

Reaction TypeConditionsReagentsProductsReference
Suzuki-Miyaura Coupling 80°C, 24 h in toluene/EtOHPd(PPh₃)₄, K₂CO₃Biaryl derivatives with boronic acids
Buchwald-Hartwig Amination 100°C, 18 h in dioxanePd₂(dba)₃, XantphosN-aryl substituted analogs

Performance metrics:

  • Suzuki reactions achieve 65–82% yields with electron-deficient boronic acids due to enhanced transmetallation kinetics.

  • Buchwald-Hartwig protocols introduce secondary amines at the thiazole C2 position while preserving the pyrazole carboxamide .

Condensation and Cyclization

The carboxamide group facilitates heterocycle formation:

Reaction TypeConditionsReagentsProductsReference
Hydrazone Formation Reflux in EtOH/HCl (8–12 h)Aminoguanidine bicarbonateThiazolo[3,2-b]pyrazole fused systems
Schiff Base Synthesis RT, 4 h in CH₂Cl₂Aromatic aldehydesImine-linked conjugates

Structural outcomes:

  • Condensation with aminoguanidine yields tricyclic systems showing enhanced apoptotic activity in MCF-7 cells (IC₅₀: 3.8–9.2 μM) .

  • Schiff base derivatives exhibit bathochromic shifts (λmax: 420–450 nm) due to extended conjugation .

Alkylation and Acylation

The pyrazole nitrogen demonstrates nucleophilicity:

Reaction TypeConditionsReagentsProductsReference
N-Alkylation 0°C→RT, 6 h in THFAlkyl halides, NaHQuaternary ammonium derivatives
Acylation Dry DCM, 2 hAcetyl chloride, Et₃NN-acetylated pyrazole analogs

Reactivity trends:

  • Alkylation occurs preferentially at the pyrazole N1 position due to steric shielding of the carboxamide group.

  • Acylation requires anhydrous conditions to prevent carboxamide decomposition.

Photochemical Reactions

The methoxybenzothiazole moiety undergoes unique light-mediated transformations:

Reaction TypeConditionsReagentsProductsReference
[2+2] Cycloaddition UV-A (365 nm), 48 hMaleimidesFused cyclobutane adducts
Singlet Oxygenation Rose Bengal, O₂, visible light-Endoperoxide derivatives

Applications:

  • Photodimerization creates strained cyclobutane rings for materials science applications .

  • Singlet oxygen reactions generate electrophilic intermediates for bioconjugation studies .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of benzothiazole, including those containing pyrazole moieties, exhibit significant anticonvulsant properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity. Among these, compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide demonstrated promising results in reducing seizure activity in animal models. Specifically, compounds showed effective protection against seizures induced by pentylenetetrazol, suggesting their potential as anticonvulsant agents through mechanisms involving GABAergic neurotransmission modulation .

Anti-tubercular Properties

Benzothiazole-based compounds have also been explored for their anti-tubercular activity. Research has highlighted the synthesis of various benzothiazole derivatives, which exhibited significant in vitro activity against Mycobacterium tuberculosis. These findings suggest that compounds like this compound may serve as lead compounds for developing new anti-tubercular drugs .

STING Agonists

The compound's structure has been investigated in the context of STING (Stimulator of Interferon Genes) agonism. STING agonists are important in cancer immunotherapy due to their ability to activate immune responses against tumors. Studies have shown that benzothiazole and pyrazole motifs can enhance STING activation, leading to potential applications in cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications on the benzothiazole ring can significantly affect the agonistic activity towards STING.

Cytotoxicity Studies

Cytotoxicity assays have revealed that certain derivatives of this compound possess selective cytotoxic effects against various cancer cell lines. The presence of the benzothiazole moiety has been linked to enhanced cytotoxicity, making it a valuable scaffold for developing new anticancer agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Various methods such as condensation reactions and cyclization processes are employed to construct the benzothiazole and pyrazole frameworks .

Synthesis Method Description Yield (%)
CondensationReaction between benzothiazole derivative and pyrazole precursor70%
CyclizationFormation of pyrazole ring via cyclization reactions65%

Case Study: Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant properties of various benzothiazole derivatives, this compound was evaluated alongside other analogs. The compound exhibited a protective index comparable to standard anticonvulsants like sodium valproate, indicating its potential therapeutic application in seizure disorders .

Case Study: Anti-tubercular Activity Evaluation

A series of compounds derived from benzothiazoles were tested for anti-tubercular activity against Mycobacterium tuberculosis. This compound showed notable efficacy with minimal cytotoxicity towards human cells, suggesting its suitability for further development as an anti-tuberculosis agent .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by modulating key signaling pathways and proteins such as p53 and Bcl-2 .

Comparison with Similar Compounds

Methoxy vs. Chloro Substitutents

  • Methoxy-substituted derivatives (e.g., compounds 5ir, 5ic, 5jr):
    • Lower melting points (78–80°C for dimethyl/diethyl esters) compared to chloro-substituted analogs (125–127°C for 5hc) .
    • Moderate stereochemical purity (80% ee for methoxy vs. >99% ee for chloro), suggesting electronic effects influence catalytic enantioselectivity .
  • Chloro-substituted derivatives (e.g., 5hc):
    • Higher melting points and superior stereochemical purity, likely due to stronger intermolecular interactions (e.g., dipole-dipole) and reduced steric hindrance during synthesis .

Role of Ester Groups

Methoxylated benzothiazoles with varying ester chains (dimethyl, diethyl, dipropyl) exhibit distinct physical properties:

Compound ID Ester Group Melting Point (°C) ee (%) Yield (%)
5ir Dimethyl 78–80 80.0 83
5jr Diethyl 74–76 80.0 81
5kc Dipropyl 99–101 70.0 77
5lr Dibenzyl N/A N/A N/A
  • Longer alkyl chains (e.g., dipropyl in 5kc) increase melting points but reduce enantiomeric excess (70% ee), possibly due to steric effects during catalysis .
  • Dimethyl/diethyl esters achieve higher yields (81–83%), highlighting the efficiency of smaller ester groups in synthesis .

Key Structural Differences: Carboxamide vs. Esters/Triazoles

  • Metabolic stability : Carboxamides are generally more resistant to hydrolysis than esters, suggesting improved pharmacokinetics for the target compound .
  • Solubility : Pyrazole carboxamides may exhibit different solubility profiles compared to ester-linked analogs, affecting bioavailability.

Implications for Future Research

  • The target compound’s pyrazole carboxamide group warrants further investigation into its binding modes with biological targets (e.g., kinases or microbial enzymes).
  • Comparative studies on hydrolysis stability and solubility between carboxamide and ester derivatives are needed to optimize pharmacokinetic profiles.
  • Synthetic protocols for carboxamide-linked benzothiazoles should be explored, building on catalytic methods used for malonate esters .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the benzothiazole moiety followed by the pyrazole derivative synthesis. The general synthetic route includes:

  • Formation of Benzothiazole : Reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to form the benzothiazole core.
  • Pyrazole Formation : Condensation reactions involving hydrazine derivatives and suitable carbonyl compounds lead to the formation of the pyrazole ring.
  • Carboxamide Formation : The final step involves acylation to introduce the carboxamide group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Bacillus subtilis15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The compound exhibited moderate antibacterial activity, particularly against Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have reported that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example:

  • Inhibition Percentage : At a concentration of 10 µM, it demonstrated an inhibition percentage for TNF-α of approximately 61% compared to the standard drug dexamethasone which showed 76% inhibition at a lower concentration .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation effectively. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in inflammation and cancer progression, such as COX enzymes and matrix metalloproteinases.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress-related damage in cells.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study conducted on a series of synthesized derivatives including this compound revealed enhanced antibacterial activity compared to traditional antibiotics .
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation, cyclization, and purification. For example, similar thiazole derivatives are synthesized under nitrogen atmosphere using reagents like NaOH, CuI, and sodium azide in ethanol-water mixtures, followed by reflux and extraction with ethyl acetate . Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (acetic acid for cyclization), and catalyst use (HgO for dehydrosulfurization) to achieve yields of 42–62% . Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Comprehensive spectral characterization is essential. Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, respectively. For instance, thiazole protons resonate at δ 7.5–8.5 ppm, while pyrazole methyl groups appear at δ 2.3–2.7 ppm . Mass spectrometry (MS) provides molecular ion peaks matching the empirical formula (e.g., C16_{16}H15_{15}N3_{3}O2_{2}S), and HPLC with UV detection ensures >98% purity .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Thiazole and pyrazole derivatives are prone to hydrolysis and oxidation; thus, avoid exposure to moisture and ambient oxygen. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) can assess shelf life .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent changes (e.g., replacing methoxy with ethyl or halogen groups). For example, bulky substituents on the benzo[d]thiazole ring enhance binding to enzymes like acetylcholinesterase, while electron-withdrawing groups (e.g., nitro) improve antimicrobial potency . Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PDB: 1ACJ) .

Q. What mechanisms underlie potential contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. For instance, residual solvents (e.g., DMF) in HPLC-purified samples can inhibit enzyme activity, leading to false negatives . Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and replicate experiments with independent synthetic batches .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer : Use a combination of in vitro and in silico approaches. Perform kinase inhibition assays (e.g., ADP-Glo™) to screen for enzymatic targets. For cellular studies, employ siRNA knockdown of suspected targets (e.g., protein tyrosine phosphatase 1B) to observe phenotypic rescue. Molecular dynamics simulations (AMBER or GROMACS) can model ligand-receptor binding kinetics .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoformulation (liposomes or PEGylated nanoparticles). LogP values >3 indicate poor aqueous solubility; counter this with co-solvents (e.g., Cremophor EL) in pharmacokinetic studies. Monitor plasma concentration-time profiles in rodent models using LC-MS/MS .

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